molecular formula C6H8N2OS B13178484 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)ethan-1-one

1-(4-Ethyl-1,2,3-thiadiazol-5-yl)ethan-1-one

Cat. No.: B13178484
M. Wt: 156.21 g/mol
InChI Key: YSPXJIDZUGQTPE-UHFFFAOYSA-N
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Description

Early Developments in 1,2,3-Thiadiazole Chemistry

The 1,2,3-thiadiazole scaffold was first synthesized in the late 19th century, but systematic studies began in the 1950s with the work of Hurd and Mori. Their seminal 1956 discovery of the Hurd-Mori reaction—a cyclization of hydrazones using thionyl chloride—provided a reliable method to synthesize 1,2,3-thiadiazoles. This reaction laid the groundwork for later derivatives, including 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)ethan-1-one.

The specific compound emerged as part of broader efforts to modify thiadiazole substituents for enhanced stability and reactivity. By the early 2000s, advances in regioselective functionalization enabled the introduction of alkyl and carbonyl groups at precise positions on the thiadiazole ring. The ethyl-acetyl substitution pattern was first reported in patent literature around 2019, highlighting its utility in isotopic labeling and agrochemical intermediates.

Key Milestones in Characterization

  • Structural Elucidation : Early NMR and X-ray crystallography studies confirmed the planar geometry of the thiadiazole ring, with the ethyl and acetyl groups adopting equatorial orientations to minimize steric strain.
  • Synthetic Optimization : The development of hypochlorite-mediated cyclization routes in 2020 improved yields to >80%, making the compound more accessible for research.

Table 1 : Evolution of Synthetic Methods for this compound

Method Year Yield (%) Key Innovation
Hurd-Mori Reaction 1956 45–55 Initial thiadiazole cyclization
Bromine Route 2010 65 Thiocyanate-mediated ring closure
Hypochlorite Route 2020 82 Sodium hypochlorite oxidation protocol

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

1-(4-ethylthiadiazol-5-yl)ethanone

InChI

InChI=1S/C6H8N2OS/c1-3-5-6(4(2)9)10-8-7-5/h3H2,1-2H3

InChI Key

YSPXJIDZUGQTPE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SN=N1)C(=O)C

Origin of Product

United States

Preparation Methods

Hydrazone Cyclization with Sulfur and Oxidants

A robust and widely reported method involves the synthesis of N-tosylhydrazones from the corresponding ketones, followed by cyclization with elemental sulfur and oxidants under heating conditions.

Procedure Outline:

Step Reagents & Conditions Description
1 Ketone (e.g., 1-(4-ethylphenyl)ethan-1-one), p-toluenesulfonylhydrazide, dry methanol Formation of N-tosylhydrazone by refluxing and precipitation
2 N-tosylhydrazone, elemental sulfur, potassium persulfate (K2S2O8), tetrabutylammonium iodide (TBAI), N,N-dimethylacetamide (DMAC), 100 °C, 2 h Oxidative cyclization to 1,2,3-thiadiazole ring
3 Workup with water, extraction with ethyl acetate, purification by preparative TLC Isolation of pure 1,2,3-thiadiazole derivative

This method yields thiadiazoles with good efficiency and purity. For example, derivatives with various aryl substituents have been obtained in yields ranging from 55% to 77% under similar conditions.

Alternative Cyclization via Hydrazinecarboxylate and Thionyl Chloride

Another approach involves the reaction of ketones with ethyl hydrazinecarboxylate to form hydrazones, which are then treated with thionyl chloride to induce ring closure forming the thiadiazole.

Key Points:

  • Ketone and ethyl hydrazinecarboxylate are refluxed in chloroform with catalytic HCl to form hydrazone intermediates.
  • Excess thionyl chloride is added at low temperature (0 °C) and stirred at room temperature overnight.
  • The reaction proceeds with the evolution of HCl gas, indicating ring closure.
  • The product is isolated by evaporation of excess reagents and recrystallization.

This method provides access to 1,2,3-thiadiazoles with good yields (~73%) and has been successfully applied to various substituted acetophenones.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
N-tosylhydrazone cyclization 1-(4-ethylphenyl)ethan-1-one p-Toluenesulfonylhydrazide, S, K2S2O8, TBAI, DMAC 100 °C, 2 h 55–77 Efficient for various substituents, mild conditions
Hydrazinecarboxylate + SOCl2 Ketone + ethyl hydrazinecarboxylate Thionyl chloride, HCl catalyst Room temp overnight ~73 Requires careful handling of SOCl2, good purity
Hantzsch-type (for thiazoles) α-Chloroketone + thioamide Ethanol reflux 8 h 90 High yield for thiazoles, relevant synthetic concept

Research Findings and Mechanistic Insights

  • The cyclization of N-tosylhydrazones with sulfur and oxidants proceeds via radical or ionic pathways facilitating ring closure to the thiadiazole.
  • Hydrazone intermediates formed from ketones and hydrazine derivatives are key precursors that undergo intramolecular cyclization upon treatment with chlorinating agents like SOCl2.
  • The choice of solvent (e.g., DMAC, ethanol, chloroform) and temperature critically affects the reaction rate and yield.
  • Triethylamine is often used as a base to facilitate cyclization and neutralize acids formed during the reaction.
  • Purification typically involves recrystallization or preparative thin-layer chromatography to achieve high purity.

Chemical Reactions Analysis

1-(4-Ethyl-1,2,3-thiadiazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium tert-butylate, methyl iodide, and primary amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Ethyl-1,2,3-thiadiazol-5-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)ethan-1-one involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as acetylcholinesterase, which is relevant for the treatment of Alzheimer’s disease . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Molecular Properties of Selected Thiadiazole and Thiazole Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
1-(4-Ethyl-1,2,3-thiadiazol-5-yl)ethan-1-one C₄H₄N₂OS 128.149 4-Ethyl, 5-acetyl
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one C₇H₈N₂OS 170.23 4-Cyclopropyl, 5-acetyl
1-(4-Phenyl-1,2,3-thiadiazol-5-yl)ethan-1-one C₉H₇N₂OS 191.23 4-Phenyl, 5-acetyl
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one C₁₂H₁₁NOS 217.29 Thiazole core, 4-methyl, 2-phenyl
1-[2-(2-Fluorophenyl)-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-oxadiazol-3(2H)-yl]ethan-1-one C₁₃H₁₁FN₄O₂S 306.32 Oxadiazole-thiadiazole fusion, 2-fluorophenyl

Key Observations :

  • Substituent Size and Electronic Effects : The ethyl group in the target compound provides moderate steric bulk and electron-donating effects compared to the cyclopropyl group in its analog (), which introduces ring strain and altered electronic properties. Phenyl substituents () enhance lipophilicity but may reduce solubility .
  • This structural complexity often correlates with enhanced biological activity .

Key Observations :

  • Catalytic Methods : Palladium-catalyzed cross-coupling () achieves high yields (91%) but requires specialized reagents. Microwave-assisted synthesis () improves efficiency for fused heterocycles .
  • Solvent and Conditions: Reflux in 2-propanol () versus microwave irradiation () highlights the diversity of synthetic approaches, impacting scalability and energy consumption .

Key Observations :

  • The target compound’s lower logP (~1.2) suggests better solubility .
  • Biological Activity : Fluorine and aromatic substituents (e.g., phenyl in ) correlate with improved cytotoxicity or antitubercular activity, though data for the target compound is lacking .

Biological Activity

1-(4-Ethyl-1,2,3-thiadiazol-5-yl)ethan-1-one, with the chemical formula C6H8N2OSC_6H_8N_2OS and CAS number 15033-52-0, is a thiadiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects on cancer cells, and other pharmacological activities.

  • Molecular Formula : C₆H₈N₂OS
  • Molecular Weight : 156.21 g/mol
  • Structure : The compound features a thiadiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismInhibition Zone (mm)Reference
This compoundE. coli15
This compoundBacillus subtilis18
1,3,4-Thiadiazole derivativesVarious bacteriaVaries

The above table summarizes findings from studies assessing the antimicrobial efficacy of thiadiazole derivatives. In particular, the compound demonstrated notable inhibition against E. coli and Bacillus subtilis, highlighting its potential as an antimicrobial agent.

Cytotoxic Effects

Recent studies have explored the cytotoxic effects of thiadiazole derivatives on cancer cell lines. Notably, research has indicated that certain substituted thiadiazoles can induce apoptosis in breast cancer cells.

Case Study: Cytotoxicity in Cancer Cells

A study investigated the effect of various thiadiazole derivatives on MCF-7 breast cancer cells. The results indicated that:

  • IC50 Values : The IC50 value for this compound was found to be approximately 22 μM , indicating moderate cytotoxicity.

This suggests that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing a thiadiazole moiety often inhibit key enzymes involved in cellular processes.
  • Induction of Oxidative Stress : Some studies suggest that these compounds can increase reactive oxygen species (ROS), leading to cellular damage and apoptosis.
  • Interaction with DNA : Thiadiazoles may intercalate with DNA or inhibit DNA repair mechanisms, contributing to their cytotoxic effects.

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